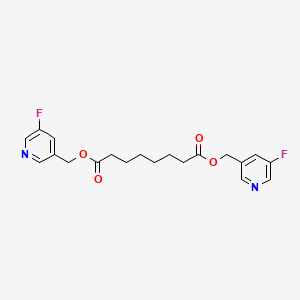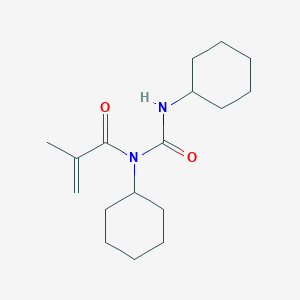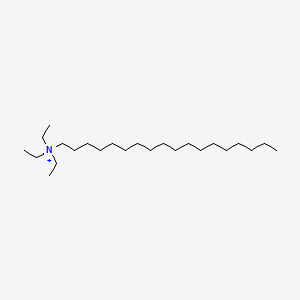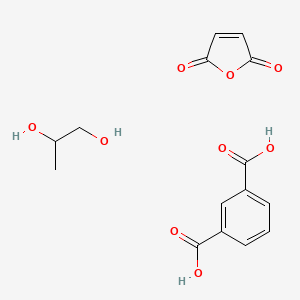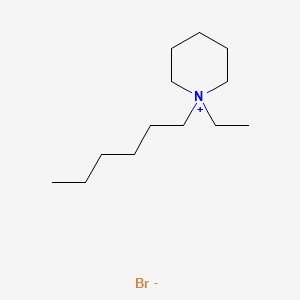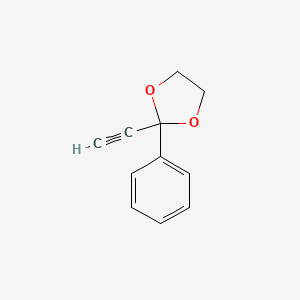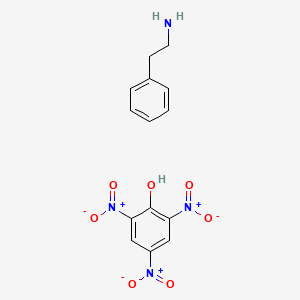
2-Phenylethanamine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethanamine;2,4,6-trinitrophenol involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the reaction with 2-Phenylethanamine. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure the formation of 2,4,6-trinitrophenol . The subsequent reaction with 2-Phenylethanamine involves mixing the two compounds in a suitable solvent under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes using automated equipment to handle the highly exothermic reactions safely. The production of 2-Phenylethanamine typically involves the reduction of nitrostyrene or the decarboxylation of phenylalanine . The final combination of these two compounds is carried out in controlled environments to ensure safety and purity.
化学反応の分析
Types of Reactions
2-Phenylethanamine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The nitro groups in 2,4,6-trinitrophenol can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, reducing agents like hydrogen or metal hydrides, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure safety and efficiency .
Major Products Formed
Major products formed from these reactions include various nitro derivatives, amines, and substituted phenols. The specific products depend on the reagents and conditions used in the reactions .
科学的研究の応用
2-Phenylethanamine;2,4,6-trinitrophenol has several scientific research applications:
作用機序
The mechanism of action of 2-Phenylethanamine;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. 2-Phenylethanamine acts as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine . 2,4,6-Trinitrophenol exerts its effects through its explosive properties and its ability to uncouple oxidative phosphorylation in biological systems . The combination of these two compounds results in a unique mechanism of action that involves both neurological and biochemical pathways .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Similar in structure to 2,4,6-trinitrophenol but with two nitro groups instead of three.
Phenethylamine: The base structure of 2-Phenylethanamine, lacking the nitro groups present in 2,4,6-trinitrophenol.
Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties similar to 2,4,6-trinitrophenol.
Uniqueness
2-Phenylethanamine;2,4,6-trinitrophenol is unique due to its combination of a stimulant amine and a highly explosive nitrophenol. This combination results in distinct chemical and physical properties that are not observed in the individual components .
特性
CAS番号 |
25566-62-5 |
|---|---|
分子式 |
C14H14N4O7 |
分子量 |
350.28 g/mol |
IUPAC名 |
2-phenylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11N.C6H3N3O7/c9-7-6-8-4-2-1-3-5-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,6-7,9H2;1-2,10H |
InChIキー |
RDBGBFBQFGSANM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



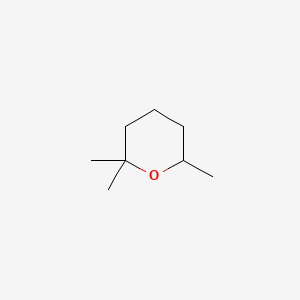
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)


